molecular formula C8H17N2O6P B115853 (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid CAS No. 152218-61-6

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid

Cat. No.: B115853
CAS No.: 152218-61-6
M. Wt: 268.2 g/mol
InChI Key: MQWVXXULFGMJBY-UHFFFAOYSA-N
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Description

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid is an organic compound that features a piperazine ring substituted with a carboxylic acid group and a phosphonooxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via the reaction of the piperazine ring with chloroacetic acid in the presence of a base.

    Attachment of the Phosphonooxypropyl Group: The phosphonooxypropyl group can be attached through the reaction of the piperazine derivative with a phosphonooxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonooxypropyl piperazine oxides, while reduction may produce phosphonooxypropyl piperazine alcohols.

Scientific Research Applications

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The piperazine ring can interact with receptor sites, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(Phosphonooxy)propyl)-piperidinecarboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.

    4-(3-(Phosphonooxy)propyl)-2-pyrrolidinecarboxylic acid: Contains a pyrrolidine ring instead of a piperazine ring.

Uniqueness

(+)-4-(3-(Phosphonooxy)propyl)-2-piperazinecarboxylic acid is unique due to the presence of both a piperazine ring and a phosphonooxypropyl group. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-phosphonooxypropyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N2O6P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16-17(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWVXXULFGMJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934446
Record name 4-[3-(Phosphonooxy)propyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152218-61-6
Record name 3-(2-Carboxypiperazine-4-yl)propyl-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152218616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Phosphonooxy)propyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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